molecular formula C26H25ClN6O2 B12428794 Egfr-IN-36

Egfr-IN-36

カタログ番号: B12428794
分子量: 489.0 g/mol
InChIキー: QZSUQMZPWHXHOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Egfr-IN-36 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane glycoprotein receptor involved in the regulation of cell growth, survival, proliferation, and differentiation. This compound has shown significant potential in targeting wild-type and mutant forms of EGFR and HER2 kinases, making it a promising candidate for cancer research and therapy .

準備方法

The preparation of Egfr-IN-36 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

化学反応の分析

Egfr-IN-36 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Egfr-IN-36 has a wide range of scientific research applications, including:

作用機序

Egfr-IN-36 exerts its effects by inhibiting the tyrosine kinase activity of EGFR and HER2. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of tyrosine residues within the receptor’s intracellular domain. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and migration, ultimately leading to the suppression of tumor growth and progression .

類似化合物との比較

Egfr-IN-36 is compared with other similar compounds, such as:

    Gefitinib: Another EGFR inhibitor with a similar mechanism of action but different chemical structure.

    Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer, with a distinct chemical structure and pharmacokinetic profile.

    Afatinib: A dual inhibitor of EGFR and HER2, used in the treatment of non-small cell lung cancer with specific mutations.

This compound is unique in its ability to target both wild-type and mutant forms of EGFR and HER2, making it a versatile and potent inhibitor for cancer research and therapy .

特性

分子式

C26H25ClN6O2

分子量

489.0 g/mol

IUPAC名

1-[3-[4-amino-5-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]pyrrolo[2,1-f][1,2,4]triazin-7-yl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C26H25ClN6O2/c1-2-24(34)32-11-5-6-18(14-32)22-13-20(25-26(28)30-16-31-33(22)25)17-8-9-23(21(27)12-17)35-15-19-7-3-4-10-29-19/h2-4,7-10,12-13,16,18H,1,5-6,11,14-15H2,(H2,28,30,31)

InChIキー

QZSUQMZPWHXHOE-UHFFFAOYSA-N

正規SMILES

C=CC(=O)N1CCCC(C1)C2=CC(=C3N2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。